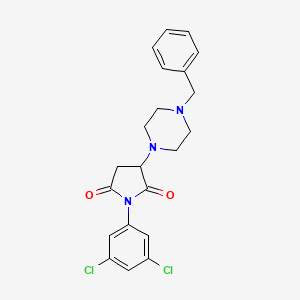
3-(4-benzyl-1-piperazinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione
描述
3-(4-benzyl-1-piperazinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione, commonly known as BDPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives and has been found to exhibit promising results in various studies.
作用机制
BDPP exerts its therapeutic effects by interacting with various targets in the body, including the serotonergic, dopaminergic, and adrenergic receptors. BDPP has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BDPP has been found to exhibit various biochemical and physiological effects, including reducing oxidative stress, inhibiting angiogenesis, and modulating the immune response. BDPP has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the major advantages of using BDPP in lab experiments is its high potency and selectivity. BDPP has been found to exhibit significant activity at low concentrations, making it a suitable candidate for drug development. However, one of the limitations of using BDPP is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research on BDPP. One of the potential areas of application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BDPP has been found to exhibit neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Another potential direction is in the development of anti-inflammatory drugs. BDPP has been found to possess anti-inflammatory activity, and further studies could explore its potential for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could explore the potential of BDPP as a chemotherapeutic agent for the treatment of various types of cancer.
科学研究应用
BDPP has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory activity. Studies have shown that BDPP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BDPP has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, BDPP has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c22-16-10-17(23)12-18(11-16)26-20(27)13-19(21(26)28)25-8-6-24(7-9-25)14-15-4-2-1-3-5-15/h1-5,10-12,19H,6-9,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGJNSIEPFATSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


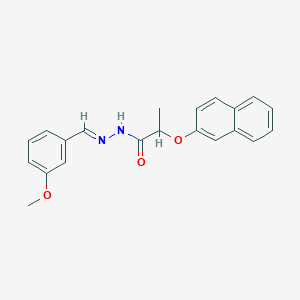

![benzaldehyde [4-(2-thienyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3860601.png)
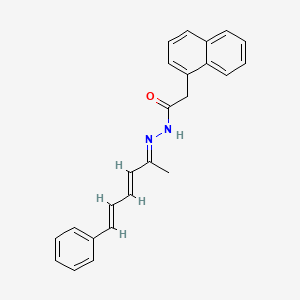
![1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate](/img/structure/B3860625.png)
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3860640.png)

![5-amino-3-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860650.png)
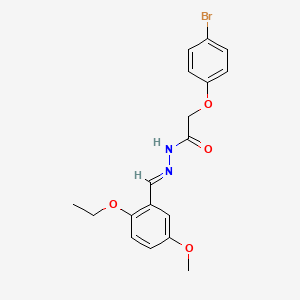
![2-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3860663.png)
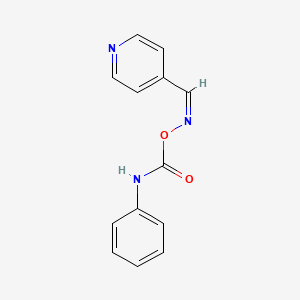

![1-(2-chlorophenoxy)-3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-2-propanol hydrochloride](/img/structure/B3860688.png)

